N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide
Description
N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide is a small-molecule compound featuring a methoxy-substituted imidazo[1,2-b]pyridazine core linked to a diphenylacetamide moiety. The imidazopyridazine scaffold is a nitrogen-rich heterocycle known for its pharmacological relevance, particularly in kinase inhibition and protein-targeted therapies. The 6-methoxy group enhances solubility and metabolic stability, while the diphenylacetamide moiety may contribute to hydrophobic interactions in binding pockets.
Properties
IUPAC Name |
N-[4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O2/c1-33-25-17-16-24-29-23(18-31(24)30-25)19-12-14-22(15-13-19)28-27(32)26(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-18,26H,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQZTPITXQYCHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC=C(C=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the methoxy group and the phenyl substituents. Common reagents used in these reactions include various aryl halides, amines, and coupling agents. The reaction conditions may involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Chemical Reactions Analysis
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the aromatic ring.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown promise in biological studies, particularly in the inhibition of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated potential anticancer properties, with studies showing its ability to inhibit the growth of cancer cells and induce apoptosis.
Mechanism of Action
The mechanism of action of N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain kinases, such as c-Met and Pim-1, which are involved in cell proliferation and survival. By binding to the ATP-binding site of these kinases, the compound disrupts their activity, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Imidazo[1,2-b]pyridazine Derivatives
Compounds 76 , 77 , and 78 () share the imidazo[1,2-b]pyridazine core but differ in substituents:
- Compound 76 : 6-Cyclopropyl substitution.
- Compound 77 : 6-Pyrrolidinyl substitution.
- Compound 78: 6-Morpholino substitution.
Key Differences :
- Synthesis : All three compounds were synthesized via nucleophilic substitution at 100–120°C, yielding high purity (96.6–99.2%) confirmed by HPLC .
- Physicochemical Properties: The 6-methoxy group in the target compound likely offers better aqueous solubility compared to cyclopropyl (hydrophobic) or morpholino (polar but bulky) groups.
- Retention Time : The target compound’s retention time (unreported in evidence) can be inferred to differ from analogs (12.0–13.9 minutes) due to structural variations .
Table 1: Imidazo[1,2-b]pyridazine Derivatives
| Compound | Substituent | Purity (%) | Retention Time (min) |
|---|---|---|---|
| Target Compound | 6-Methoxy | N/A | N/A |
| 76 | 6-Cyclopropyl | 99.2 | 13.9 |
| 77 | 6-Pyrrolidinyl | 98.7 | 12.6 |
| 78 | 6-Morpholino | 96.6 | 12.0 |
Diphenylacetamide Variants: Benzothiazole Analogs
lists N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide , which replaces the imidazopyridazine core with a benzothiazole ring.
Key Differences :
- Core Structure : Benzothiazole lacks the fused pyridazine ring, reducing nitrogen content and altering electron distribution.
- Substituents : The 6-trifluoromethyl group increases lipophilicity and metabolic resistance compared to the target’s 6-methoxy group.
- Pharmacological Implications : Benzothiazoles are associated with antitumor and antimicrobial activity, suggesting divergent target profiles .
Imidazo[1,2-a]pyridine Derivatives
–8 describe imidazo[1,2-a]pyridine analogs, such as IP-5 and 2-(6-chloro-2-(4-(3-fluoropropoxy)phenyl)imidazo[1,2-α]pyridine-3-yl)-N,N-diethylacetamide .
Key Differences :
Table 2: Acetamide-Containing Imidazole Derivatives
*Estimated based on molecular formula.
Pharmacological Implications
- Target Compound : The 6-methoxy group may improve solubility for oral bioavailability, while diphenylacetamide could enhance target binding via π-π stacking.
- Benzothiazole Analogs : Trifluoromethyl groups often improve metabolic stability but may reduce solubility .
- Imidazo[1,2-a]pyridines : Fluorine and chloro substituents () are linked to enhanced blood-brain barrier penetration and kinase inhibition .
Biological Activity
N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 368.437 g/mol. The compound features an imidazo[1,2-b]pyridazine moiety linked to a diphenylacetamide structure, which is critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:
- Formation of the Imidazo[1,2-b]pyridazine Core : This step often involves cyclization reactions under acidic or basic conditions.
- Methoxylation : Introducing the methoxy group using methanol with a catalyst.
- Acetamide Formation : Coupling reactions to attach the diphenyl group to the acetamide structure.
This compound has been identified as a potential inhibitor of neutral sphingomyelinase 2 (nSMase2). This enzyme plays a crucial role in sphingolipid metabolism and is implicated in neurodegenerative diseases such as Alzheimer's disease. By inhibiting nSMase2, the compound may reduce neurodegenerative processes by decreasing exosome release that contributes to neuronal damage .
Therapeutic Applications
Research indicates that this compound may have applications in:
- Neuroprotection : Its inhibition of nSMase2 suggests potential use in treating neurodegenerative diseases.
- Anticancer Activity : Preliminary studies indicate that similar compounds exhibit inhibitory effects on specific kinases involved in cancer cell signaling pathways .
Case Studies and Research Findings
A variety of studies have explored the biological activity of structurally related compounds. The following table summarizes key findings from recent research:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| EVT-2946434 | Antiprotozoal activity against Trypanosoma brucei and Plasmodium falciparum | |
| PDDC | nSMase2 inhibitor with neuroprotective properties | |
| Phenyl carbamate derivatives | Various biological activities including anti-inflammatory effects |
These studies highlight the unique pharmacological properties conferred by the imidazo[1,2-b]pyridazine structure present in this compound.
Q & A
Q. What are the key synthetic steps and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions:
- Condensation : Formation of the imidazo[1,2-b]pyridazine core via cyclization under acidic or basic conditions (e.g., HCl or KOH) .
- Substitution : Introduction of the methoxy group and phenyl rings using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Purification : Chromatography (silica gel) or recrystallization to isolate the final product. Critical conditions include temperature control (60–80°C), pH optimization, and inert atmospheres for moisture-sensitive steps .
Q. Which spectroscopic and chromatographic methods are essential for characterization?
- NMR Spectroscopy : 1H and 13C NMR to confirm aromatic proton environments and methoxy group placement .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
- HPLC : Gradient elution (e.g., acetonitrile/water) to assess purity (>95%) .
- TLC : Monitoring reaction progress using silica plates and UV visualization .
Q. What functional groups influence reactivity and biological activity?
Key groups include:
- Methoxy group : Enhances solubility and electron-donating effects for electrophilic substitutions .
- Imidazo[1,2-b]pyridazine core : Aromaticity enables π-π stacking with biological targets .
- Diphenylacetamide : Hydrophobic interactions and hydrogen bonding with enzymes .
Advanced Research Questions
Q. How can reaction yields for the imidazo[1,2-b]pyridazine core be optimized?
Systematic optimization strategies:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve cyclization efficiency .
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh3)4) enhance cross-coupling yields .
- Temperature gradients : Stepwise heating (60°C → 100°C) reduces side reactions . Example data from analogous syntheses:
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DMF | DMF |
| Catalyst | None | Pd(PPh3)4 | Pd(PPh3)4 (5 mol%) |
| Reaction Time | 24 h | 12 h | 18 h |
(Derived from )
Q. How to resolve discrepancies between in vitro and in vivo bioactivity data?
Common methodologies include:
- Metabolic stability assays : Liver microsome studies to identify rapid degradation pathways .
- Protein binding studies : Plasma protein binding (e.g., albumin) affects bioavailability .
- Formulation adjustments : Use of liposomal carriers or prodrug strategies to enhance solubility . Example: A structurally related compound showed improved in vivo efficacy after PEGylation to reduce clearance rates .
Q. What strategies address low purity during final purification?
- Gradient HPLC : Acetonitrile/water gradients (10–90%) resolve co-eluting impurities .
- Size-exclusion chromatography : Separates high-molecular-weight byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>98%) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
SAR strategies:
- Analog synthesis : Modify methoxy position (e.g., 6- vs. 7-methoxy) or substitute diphenyl groups with fluorinated variants .
- Biological assays : Test kinase inhibition (e.g., p38 MAPK) or cytotoxicity in cancer cell lines (e.g., MTT assays) . Example SAR findings from related compounds:
| Substituent Modification | Biological Activity (IC50) |
|---|---|
| 6-Methoxy | 12 nM (p38 MAPK) |
| 4-Fluorophenyl | 8 nM (A549 cell growth) |
(Based on )
Data Contradiction Analysis
Q. How to interpret conflicting NMR data for aromatic proton assignments?
- 2D NMR techniques : HSQC and COSY correlate proton-proton and proton-carbon couplings to resolve overlapping signals .
- Computational modeling : DFT calculations predict chemical shifts for comparison with experimental data .
Q. Why might solubility assays contradict computational predictions?
- Aggregation effects : Dynamic light scattering (DLS) detects nanoaggregates that reduce apparent solubility .
- pH dependence : Solubility may vary significantly at physiological vs. assay pH (e.g., 7.4 vs. 5.0) .
Methodological Recommendations
- Kinase inhibition assays : Use fluorescence polarization (FP) or ADP-Glo™ kits for high-throughput screening .
- Stability testing : Accelerated degradation studies (40°C/75% RH) to identify hydrolytic or oxidative vulnerabilities .
For further details on reaction mechanisms or biological targets, consult primary literature on imidazo[1,2-b]pyridazine derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
